3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one
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Overview
Description
3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one is an organic compound belonging to the class of phenyl-1,2,4-triazoles. These compounds are characterized by a 1,2,4-triazole ring substituted by a phenyl group.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoloquinazolines, have been reported to inhibit pcaf (p300/cbp-associated factor), a protein that plays a crucial role in gene expression and cellular function .
Mode of Action
Similar compounds have been found to bind to the active site of their target proteins, inhibiting their function . For instance, 1,2,4-Triazoloquinazolines inhibit PCAF by binding to its bromodomain .
Biochemical Pathways
Inhibition of pcaf, as seen with similar compounds, can affect various cellular processes, including cell growth and differentiation, dna repair, and apoptosis .
Pharmacokinetics
Similar compounds have been reported to have good calculated detonation performance and thermal stability , which may suggest potential stability and bioavailability in biological systems.
Result of Action
Similar compounds have demonstrated anticancer activity , suggesting that this compound may also have potential therapeutic effects.
Action Environment
Similar compounds have shown excellent thermal stability , suggesting that they may be stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one typically involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted triazole compounds .
Scientific Research Applications
3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials with specific properties, such as energetic materials
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also contain a triazole ring and have similar applications in chemistry and biology.
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine:
Uniqueness
3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one is unique due to its specific substitution pattern and the resulting chemical and biological properties
Properties
IUPAC Name |
3-phenyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-10-7-6-9-12-13-11(15(9)14-10)8-4-2-1-3-5-8/h1-7H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHDAKOGYGSTTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2NC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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